Methyl [(6-amino-3,5-dicyano-4-phenylpyridin-2-yl)sulfanyl]acetate
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Overview
Description
Methyl [(6-amino-3,5-dicyano-4-phenylpyridin-2-yl)sulfanyl]acetate is a heterocyclic compound that belongs to the pyridine family It is characterized by the presence of amino, cyano, phenyl, and sulfanyl groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [(6-amino-3,5-dicyano-4-phenylpyridin-2-yl)sulfanyl]acetate typically involves the condensation of benzaldehyde with malononitrile and malononitrile dimer (2-aminopropene-1,1,3-tricarbonitrile) in the presence of an excess of morpholine in ethanol at 25°C. This reaction yields the morpholinium salt of 6-amino-2-(dicyanomethylene)-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile . The subsequent Mannich reaction with primary amines and formaldehyde produces the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Methyl [(6-amino-3,5-dicyano-4-phenylpyridin-2-yl)sulfanyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl [(6-amino-3,5-dicyano-4-phenylpyridin-2-yl)sulfanyl]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of methyl [(6-amino-3,5-dicyano-4-phenylpyridin-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. The cyano and amino groups play a crucial role in these interactions by forming hydrogen bonds and other non-covalent interactions with the active sites of the enzymes. The sulfanyl group can also participate in redox reactions, further modulating the activity of the target enzymes.
Comparison with Similar Compounds
Similar Compounds
- N-methylmorpholinium 6-amino-3,5-dicyano-4-methylpyridine-2-thiolate
- N-methylmorpholinium 4-aryl-3,5-dicyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinethiolate
- N-methylmorpholinium 6-oxo-3,5-dicyano-1,4,5,6-tetrahydro-4-(spirocyclopentane)pyridine-2-thiolate
Uniqueness
Methyl [(6-amino-3,5-dicyano-4-phenylpyridin-2-yl)sulfanyl]acetate is unique due to the presence of both amino and cyano groups on the pyridine ring, which allows for diverse chemical reactivity and potential biological activity
Properties
Molecular Formula |
C16H12N4O2S |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
methyl 2-(6-amino-3,5-dicyano-4-phenylpyridin-2-yl)sulfanylacetate |
InChI |
InChI=1S/C16H12N4O2S/c1-22-13(21)9-23-16-12(8-18)14(10-5-3-2-4-6-10)11(7-17)15(19)20-16/h2-6H,9H2,1H3,(H2,19,20) |
InChI Key |
QWOXXWKRNQDINE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSC1=C(C(=C(C(=N1)N)C#N)C2=CC=CC=C2)C#N |
Origin of Product |
United States |
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